A Comprehensive Technical Guide to the Fundamental Properties of 1,8-Diamino-p-menthane
A Comprehensive Technical Guide to the Fundamental Properties of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (CAS RN: 80-52-4), also known as 1,8-p-Menthanediamine, is a diamine derivative of p-menthane, a saturated monoterpene.[1][2] It is a colorless to pale-yellow liquid with a terpene-like odor.[3] This document provides an in-depth overview of the core physicochemical and toxicological properties of 1,8-Diamino-p-menthane, along with generalized experimental protocols for their determination. It is primarily used as a chemical intermediate, notably as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination chemistry.[4]
Physicochemical Properties
The fundamental physical and chemical properties of 1,8-Diamino-p-menthane are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.
Table 2.1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2] |
| Molecular Weight | 170.30 g/mol | [1][2] |
| Appearance | Liquid with a terpene odor | [3] |
| Melting Point | -45 °C | [5] |
| Boiling Point | 107-126 °C at 10 mmHg | [5] |
| Density | 0.914 g/mL at 25 °C | [5] |
| Vapor Pressure | 9.976 mmHg at 20 °C | [3] |
| Refractive Index | n20/D 1.4805 | [5] |
| Solubility | Mixes with water | [3] |
Table 2.2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 80-52-4 | [1][2] |
| EC Number | 201-287-7 | [6] |
| MDL Number | MFCD00001488 | [5] |
| PubChem Substance ID | 24893580 | [6] |
| InChI Key | KOGSPLLRMRSADR-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(N)C1CCC(C)(N)CC1 | [5] |
Toxicological and Safety Data
1,8-Diamino-p-menthane is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
Table 3.1: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 704 mg/kg | Rat | Oral | [3] |
| Skin Irritation | 0.1 mg/24h-Open | Rabbit | Skin | [3] |
Table 3.2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | P261, P271, P280, P301+P310, P302+P352, P304+P340, P311, P361, P405, P501 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Note: For a complete list of precautionary statements, refer to the substance's Safety Data Sheet (SDS).
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental properties of 1,8-Diamino-p-menthane can be adapted from standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined using methods outlined in OECD Test Guideline 103 .[4][7][8] Common methods include the ebulliometer, dynamic method, and distillation method, which measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like 1,8-Diamino-p-menthane, which may be sensitive to atmospheric pressure, distillation under reduced pressure is often employed.
-
Melting Point: For the determination of the melting point (or freezing point for a liquid), OECD Test Guideline 102 can be followed.[9][10][11] This typically involves cooling the liquid sample and observing the temperature at which crystallization begins and ends. Differential Scanning Calorimetry (DSC) is a modern and accurate technique for this purpose.
-
Density: The density of liquid 1,8-Diamino-p-menthane can be measured according to OECD Test Guideline 109 .[12][13][14] This can be achieved using a hydrometer, a pycnometer, or an oscillating densitometer at a specified temperature, typically 25 °C.
-
Vapor Pressure: OECD Test Guideline 104 provides several methods for determining the vapor pressure of a chemical substance, such as the static method, the dynamic method, or the effusion method.[15][16][17] The choice of method depends on the expected vapor pressure range.
-
Water Solubility: The miscibility of 1,8-Diamino-p-menthane with water can be qualitatively and quantitatively assessed using OECD Test Guideline 105 .[18][19][20] The flask method is suitable for substances that are readily soluble.
Determination of Purity
The purity of 1,8-Diamino-p-menthane, which is commercially available often at 85% purity, can be determined by gas chromatography (GC).[1][2] A general procedure can be adapted from ASTM D3465 , which is a standard test method for the purity of monomeric plasticizers.[1][6][21] The method involves dissolving the sample in a suitable solvent and injecting it into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID). The peak area of 1,8-Diamino-p-menthane is compared to the total area of all peaks to determine its percentage purity.
Laboratory-Scale Purification
Commercial 1,8-Diamino-p-menthane can be purified to a higher degree for research purposes. A published three-step procedure involves salinization, crystallization, and alkali treatment.[22]
-
Salinization: The crude 1,8-Diamino-p-menthane is treated with an acetic acid solution to form the protonated diamine salt, which precipitates as a solid.
-
Crystallization: The resulting solid salt is then recrystallized from a suitable solvent to remove impurities.
-
Alkali Treatment: The purified salt is treated with a strong base, such as sodium hydroxide, to regenerate the free diamine. The purified 1,8-Diamino-p-menthane can then be extracted with an organic solvent and isolated by evaporation of the solvent.
Synthesis Workflow
1,8-Diamino-p-menthane is synthesized from turpentine (B1165885), a renewable resource.[22] A common industrial synthesis involves the Ritter reaction of a turpentine derivative, such as terpin (B149876) hydrate (B1144303) or limonene, with hydrogen cyanide in the presence of a strong acid like sulfuric acid.[23][24] This is followed by hydrolysis of the intermediate diformamide.
Caption: A simplified workflow for the synthesis and purification of 1,8-Diamino-p-menthane.
Signaling Pathways
A comprehensive search of scientific literature and chemical databases reveals no known biological signaling pathways directly involving 1,8-Diamino-p-menthane. Its primary applications are in materials science and as a chemical intermediate, and it is not typically studied for its biological activity in the context of signaling pathways. While some Schiff base derivatives have been investigated for herbicidal or other biological activities, the parent diamine itself is not recognized as a signaling molecule.
Conclusion
This technical guide provides a summary of the fundamental properties of 1,8-Diamino-p-menthane, based on currently available scientific and technical literature. The provided data on its physicochemical characteristics, along with guidelines for experimental determination, offer a valuable resource for researchers and professionals in chemistry and materials science. The absence of known biological signaling pathways underscores its primary role as an industrial chemical rather than a bioactive agent. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
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